molecular formula C7H3ClO6S B13863487 5-Chlorothiophene-2,3,4-tricarboxylic Acid

5-Chlorothiophene-2,3,4-tricarboxylic Acid

Cat. No.: B13863487
M. Wt: 250.61 g/mol
InChI Key: MWSOPHSTIZGHTI-UHFFFAOYSA-N
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Description

5-Chlorothiophene-2,3,4-tricarboxylic Acid is an organic compound that belongs to the class of halogenated thiophenes. This compound is characterized by the presence of a chlorine atom and three carboxylic acid groups attached to a thiophene ring. It is widely used in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorothiophene-2,3,4-tricarboxylic Acid can be achieved through several methods. One common approach involves the chlorination of thiophene followed by carboxylation. The reaction typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and carboxylation can be achieved using carbon dioxide under high pressure .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions: 5-Chlorothiophene-2,3,4-tricarboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Chlorothiophene-2,3,4-tricarboxylic Acid has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Chlorothiophene-2,3,4-tricarboxylic Acid involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can participate in redox reactions, influencing cellular pathways and metabolic processes .

Comparison with Similar Compounds

Uniqueness: 5-Chlorothiophene-2,3,4-tricarboxylic Acid is unique due to the presence of a chlorine atom and a thiophene ring, which imparts distinct chemical reactivity and properties compared to other tricarboxylic acids. Its halogenated nature makes it particularly useful in organic synthesis and industrial applications .

Properties

Molecular Formula

C7H3ClO6S

Molecular Weight

250.61 g/mol

IUPAC Name

5-chlorothiophene-2,3,4-tricarboxylic acid

InChI

InChI=1S/C7H3ClO6S/c8-4-2(6(11)12)1(5(9)10)3(15-4)7(13)14/h(H,9,10)(H,11,12)(H,13,14)

InChI Key

MWSOPHSTIZGHTI-UHFFFAOYSA-N

Canonical SMILES

C1(=C(SC(=C1C(=O)O)Cl)C(=O)O)C(=O)O

Origin of Product

United States

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